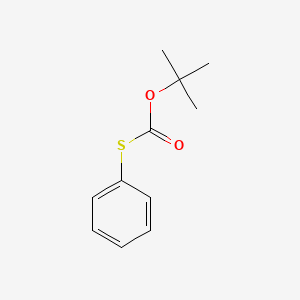

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester

Description

Thiocarbonates feature a central carbonyl group bonded to sulfur and oxygen substituents, which govern their chemical reactivity, physical properties, and applications. The S-phenyl moiety may contribute to lipophilicity and influence electronic properties, making it relevant in agrochemical or pharmaceutical intermediates .

Properties

CAS No. |

36760-43-7 |

|---|---|

Molecular Formula |

C11H14O2S |

Molecular Weight |

210.29 g/mol |

IUPAC Name |

tert-butyl phenylsulfanylformate |

InChI |

InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

IGRMSXXOLUAPSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester typically involves the reaction of carbonothioic acid derivatives with tert-butyl alcohol and phenyl esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles like amines or thiols; reactions are performed in polar solvents with or without a catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters and derivatives.

Scientific Research Applications

Chemistry: Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester is used as a reagent in organic synthesis to introduce carbonothioic acid moieties into target molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonothioic acid derivatives. It serves as a model compound to investigate the biochemical pathways and interactions of sulfur-containing organic molecules .

Medicine: Its unique structural features make it a candidate for designing molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester involves its interaction with molecular targets through its carbonothioic acid and ester functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and biological properties .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, altering signal transduction pathways.

Proteins: The compound can modify protein structures and functions through covalent bonding.

Comparison with Similar Compounds

Data Table: Structural and Inferred Properties

Research Findings and Implications

- Structure-Activity Relationships : highlights the importance of substructure mining in linking thiocarbonate groups to biological activity, such as Pyridate’s herbicidal action . The target compound’s tert-butyl and phenyl groups may optimize binding to hydrophobic enzyme pockets.

- Material Science : Thiocarbonates with aryl groups (e.g., S-phenyl) could serve as UV stabilizers or photoactive agents due to aromatic conjugation .

Biological Activity

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Synthesis of Carbonothioic Acid Derivatives

The synthesis of carbonothioic acid esters typically involves the reaction of carbonothioic acid with alcohols or phenols. A common method includes the use of thionyl chloride to activate the acid, followed by nucleophilic attack by the alcohol or phenol. The general reaction can be summarized as follows:

Where represents the alkyl or aryl group from the carbonothioic acid and is derived from the alcohol or phenol.

Antimicrobial Properties

Recent studies have indicated that carbonothioic acid derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that various thioester compounds, including those derived from carbonothioic acid, showed effective inhibition against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Carbonothioic Acid Derivative | E. coli | 32 |

| Carbonothioic Acid Derivative | S. aureus | 16 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of carbonothioic acid derivatives have also been explored. For example, compounds containing similar structural motifs have shown promising antitumor activity in vitro. A notable study evaluated several esters and thioesters for their cytotoxicity against human cancer cell lines . The results indicated that certain derivatives had IC50 values ranging from 30 to 55 nM, suggesting significant potential as anticancer agents.

Case Study 1: Treatment of Protozoan Infections

A patent outlines the use of carbonothioic acid derivatives for treating protozoan infections. The study reports that these compounds exhibit efficacy against Acanthamoeba species, which are known to cause serious infections in humans . The mechanism involves disrupting the cellular integrity of protozoa, leading to cell death.

Case Study 2: Antiproliferative Activity

In another investigation, researchers synthesized a series of thioesters related to carbonothioic acid and assessed their antiproliferative activities. The findings revealed that specific substitutions on the phenyl group significantly enhanced biological activity against various cancer cell lines .

Research Findings Summary

The biological activities of carbonothioic acid derivatives can be summarized as follows:

- Antimicrobial Activity : Effective against gram-positive and gram-negative bacteria.

- Cytotoxicity : Significant effects observed in cancer cell lines.

- Protozoan Inhibition : Potential therapeutic applications in treating protozoan infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.